molecular formula C27H26N2O4 B6151041 2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid CAS No. 2172582-72-6

2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid

Cat. No. B6151041
CAS RN: 2172582-72-6
M. Wt: 442.5
InChI Key:
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Description

2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid, or 2-FMPB, is a novel compound with a wide range of potential applications in a variety of scientific fields. Its structure is composed of two benzene rings connected by a piperazine ring, with a carboxylic acid group and a methoxycarbonyl group located on the piperazine ring. This compound has only recently been synthesized and studied, and its potential applications are still being explored.

Scientific Research Applications

2-FMPB has a wide range of potential applications in scientific research. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. The compound has also been studied as a potential inhibitor of certain enzymes, such as cytochrome P450. In addition, 2-FMPB has been studied as a potential inhibitor of the growth of certain bacteria, fungi, and parasites.

Mechanism of Action

The exact mechanism of action of 2-FMPB is still being studied, but it is believed to interact with certain receptors and enzymes in the body. The compound is thought to inhibit the activity of certain enzymes, such as cytochrome P450, and to interact with certain receptors, such as the estrogen receptor. In addition, 2-FMPB is believed to modulate the activity of certain proteins, such as protein kinases, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
2-FMPB has been studied for its potential biochemical and physiological effects. The compound has been found to have anti-inflammatory and anti-oxidant properties, and has been shown to inhibit the growth of certain bacteria, fungi, and parasites. In addition, 2-FMPB has been found to modulate the activity of certain proteins involved in the regulation of various cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-FMPB in laboratory experiments include its relatively simple synthesis process and its potential for a wide range of applications. The compound is also relatively stable, which makes it suitable for use in long-term experiments. The main limitation of using 2-FMPB in laboratory experiments is the lack of detailed information about its exact mechanism of action.

Future Directions

Future research on 2-FMPB should focus on further elucidating its exact mechanism of action and exploring its potential applications in the treatment of various diseases. In addition, further research should focus on exploring the compound's potential as an inhibitor of certain enzymes and as a modulator of certain proteins involved in the regulation of various cellular processes. Finally, future research should focus on exploring the compound's potential as a drug candidate for the treatment of various diseases.

Synthesis Methods

2-FMPB can be synthesized using a two-step reaction process. The first step involves reacting 4-chlorobenzene-1-carbonyl chloride with piperazine to form the piperazine ring. The second step involves reacting the piperazine ring with 9H-fluoren-9-ylmethoxycarbonyl chloride to form 2-FMPB. The synthesis process is relatively simple and can be completed in a laboratory setting with readily available materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid involves the reaction of 4-(piperazin-1-ylmethyl)benzoic acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base to form the Fmoc-protected intermediate. The Fmoc group is then removed using a base to yield the final product.", "Starting Materials": [ "4-(piperazin-1-ylmethyl)benzoic acid", "9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)", "Base" ], "Reaction": [ "Step 1: Dissolve 4-(piperazin-1-ylmethyl)benzoic acid in a suitable solvent.", "Step 2: Add a base to the solution and stir.", "Step 3: Slowly add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to the solution while stirring.", "Step 4: Continue stirring the reaction mixture for a suitable amount of time.", "Step 5: Add a base to the reaction mixture to remove the Fmoc group.", "Step 6: Isolate the final product by filtration or other suitable means." ] }

CAS RN

2172582-72-6

Product Name

2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid

Molecular Formula

C27H26N2O4

Molecular Weight

442.5

Purity

95

Origin of Product

United States

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